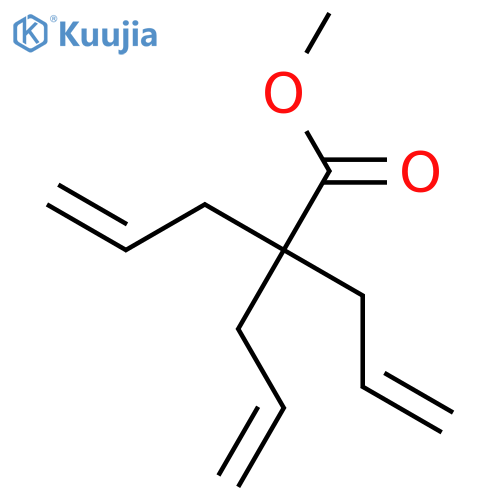Cas no 54385-33-0 (Diallylacetic Acid Methyl Ester)

54385-33-0 structure
商品名:Diallylacetic Acid Methyl Ester
Diallylacetic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- methyl 2,2-diallylpent-4-enoate
- Diallylacetic Acid Methyl Ester
- SCHEMBL12220663
- 54385-33-0
- Methyl 2-allyl-4-pentenoate #
- 2-Allylpent-4-enoic acid, methyl ester
- Methyl 2-allylpent-4-enoate
- 4-Pentenoic acid, 2-(2-propenyl)-, methyl ester
- methyl 2-prop-2-enylpent-4-enoate
- DSNQQNHWMYXXSD-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3
- InChIKey: DSNQQNHWMYXXSD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 154.099379685Da
- どういたいしつりょう: 154.099379685Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26.3Ų
Diallylacetic Acid Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D416005-1000mg |
Diallylacetic Acid Methyl Ester |
54385-33-0 | 1g |
$1918.00 | 2023-05-18 | ||
| TRC | D416005-100mg |
Diallylacetic Acid Methyl Ester |
54385-33-0 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | D416005-1g |
Diallylacetic Acid Methyl Ester |
54385-33-0 | 1g |
$ 1800.00 | 2023-09-07 |
Diallylacetic Acid Methyl Ester 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
54385-33-0 (Diallylacetic Acid Methyl Ester) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量